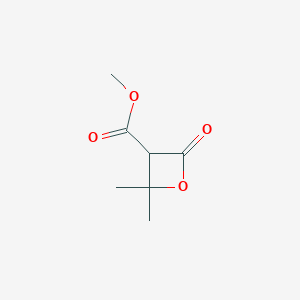

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

Description

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-7(2)4(5(8)10-3)6(9)11-7/h4H,1-3H3 |

InChI Key |

HLOGSQNEORXALI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(=O)O1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

General Synthetic Approach

The synthesis of methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate typically involves the construction of the oxetane ring bearing the 4-oxo functionality and the 3-carboxylate methyl ester group. The geminal dimethyl substitution at the 2-position is introduced by starting materials or via alkylation steps.

A key synthetic route reported involves the use of β-lactone formation via cyclization reactions from appropriate keto acid or ester precursors. The oxetane ring system is accessed through intramolecular cyclization or ring-closing reactions under controlled conditions.

Specific Synthetic Routes and Conditions

Chiral Auxiliary-Mediated Synthesis

A more advanced approach involves the use of chiral auxiliaries to control stereochemistry during β-lactone formation. This strategy was employed in the synthesis of related oxooxetanecarboxamides, which share structural similarity with methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate.

- Key Steps:

- Tandem Mukaiyama aldol-lactonization (TMAL) between glyoxylate esters and silyl ketene acetals.

- Use of tartrate-derived chiral auxiliaries to facilitate diastereomer separation.

- Hydrogenolytic cleavage of the chiral auxiliary to yield the β-lactone ester.

- Reaction Conditions: Mild temperatures (0 °C to room temperature), use of trifluoroacetic acid or silver trifluoroacetate as catalysts.

- Yields: Moderate to good yields (up to 89% in some steps).

- Advantages: Enables stereochemical control and access to enantiomerically enriched products.

One-Pot Michael Addition and Aldol Reaction Sequence

Another synthetic route involves a one-pot sequence combining Michael addition of organomagnesium reagents (e.g., ethylmagnesium bromide) to α,β-unsaturated esters followed by aldol reactions with ethyl glyoxylate to form oxetane intermediates, which can be converted to methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate derivatives.

- Reagents: Ethylmagnesium bromide, ethyl glyoxylate.

- Conditions: Low temperatures (0 °C to room temperature), inert atmosphere.

- Post-reaction modifications: Reduction of halogen substituents, hydrolysis, and amide coupling for further functionalization.

- Yields: Variable, depending on purification and diastereomeric separation.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tandem Mukaiyama aldol-lactonization | Glyoxylate ester + silyl ketene acetal, chiral auxiliary, TMAL process | ~80-90 | Diastereomeric mixture, chiral control |

| 2 | Hydrogenolysis | Pd/C, ammonium formate, MeOH | 85-90 | Removal of chiral auxiliary |

| 3 | Cyclization | Acid or base catalysis, e.g., CF3CO2Ag, TFA | 50-70 | Ring closure to oxetane |

| 4 | Michael addition + Aldol | EtMgBr, ethyl glyoxylate, 0 °C to r.t. | 50-60 | One-pot sequence, diastereomeric mixture |

| 5 | Hydrolysis and esterification | LiOH, THF/H2O; methylation | 70-90 | Conversion to methyl ester |

Comparative Perspectives from Literature

- The use of chiral auxiliaries and TMAL processes allows for stereoselective synthesis, which is crucial for biological activity in related β-lactone compounds.

- One-pot Michael addition and aldol sequences provide a versatile and efficient route but may require additional purification steps due to diastereomeric mixtures.

- The choice of method depends on the desired stereochemical outcome and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

Oxetane Derivatives

The oxetane ring in the target compound distinguishes it from other cyclic esters. For example:

Table 1: Comparison of Oxetane Derivatives

| Compound | Substituents | Ring Strain (Relative) | Key Applications |

|---|---|---|---|

| Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate | 2,2-dimethyl, 4-oxo, 3-ester | High | Drug intermediates, polymers |

| 4-Oxooxetane | 4-oxo | Moderate | Synthetic intermediates |

| 3-Methyloxetane-2-carboxylate | 3-ester, 2-methyl | Moderate-High | Catalysis, agrochemicals |

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Diterpene-derived methyl esters, such as sandaracopimaric acid methyl ester (compound 4 in ), share the methyl ester functional group but feature larger tricyclic or fused-ring systems. Key differences include:

- Ring size and complexity : The target compound’s four-membered oxetane contrasts with the multi-ring diterpene framework, reducing steric bulk but increasing ring strain.

- Functional groups : Diterpene esters often include hydroxyl or conjugated double bonds, enhancing their role in natural resin formation.

Table 2: Comparison with Diterpene Methyl Esters

| Compound | Ring System | Functional Groups | Biological Role |

|---|---|---|---|

| Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate | Monocyclic oxetane | Ester, ketone | Synthetic intermediates |

| Sandaracopimaric acid methyl ester | Tricyclic diterpene | Ester, carboxylic acid | Plant resin component |

| Z-Communic acid methyl ester | Bicyclic diterpene | Ester, conjugated diene | Antimicrobial agents |

Linear Methyl Esters (e.g., Methyl Decanoate)

Simple linear esters like methyl decanoate () lack cyclic structures, resulting in:

- Lower reactivity : Absence of ring strain reduces susceptibility to ring-opening reactions.

- Higher volatility : Linear esters are more volatile due to weaker intermolecular forces compared to cyclic analogs.

Table 3: Comparison with Linear Methyl Esters

| Compound | Structure | Boiling Point (Est.) | Solubility in Water |

|---|---|---|---|

| Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate | Cyclic oxetane | Moderate-High | Moderate (polar groups) |

| Methyl decanoate | Linear C10 chain | Low | Low (hydrophobic) |

| Methyl ether | Dimethyl ether | Very Low | Insoluble |

Physicochemical Properties and Reactivity

The oxetane ring’s puckering, analyzed via Cremer-Pople parameters, confers unique stability. The four-membered ring exhibits less pseudorotational freedom compared to five-membered rings (e.g., cyclopentane derivatives), reducing conformational entropy but increasing strain energy. This strain enhances reactivity in nucleophilic attacks or photochemical reactions, contrasting with the inertness of linear esters.

Biological Activity

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

1. Chemical Structure and Synthesis

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate belongs to the class of β-lactones, which are cyclic esters known for their diverse biological activities. The synthesis of this compound typically involves the use of chiral building blocks and can be achieved through various organic reactions, including ring-opening polymerization and acylation processes.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Aldol reaction | Glyoxylate ester, silyl ketene acetal | Chiral auxiliary |

| 2 | Ring-opening polymerization | β-lactone precursors | Acidic conditions |

| 3 | Acylation | Acyl halides or anhydrides | Base-catalyzed |

2.1 Anticancer Properties

Research indicates that methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proteasome, a crucial component in regulating protein degradation in cancer cells.

Case Study: Dual Inhibition

A study demonstrated that derivatives of this compound could inhibit both the proteasome and fatty acid synthase (FAS), suggesting a dual mechanism of action against cancer cells. The IC50 values for these compounds were determined using fluorogenic assays, revealing promising cytotoxicity profiles in various cancer cell lines, including HeLa and MCF7 cells .

2.2 Antimicrobial Activity

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate has also been tested for antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Tetracycline |

| Escherichia coli | 12 | Tetracycline |

| Pseudomonas aeruginosa | 10 | Tetracycline |

3. Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is crucial for optimizing its biological activity. Variations in substituents on the lactone ring significantly influence its potency and selectivity.

Key Findings:

- The introduction of methyl groups at specific positions on the oxetane ring enhances the compound's ability to inhibit proteasome activity.

- Structural modifications can lead to improved solubility and bioavailability, which are vital for therapeutic applications .

4. Conclusion

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate shows considerable promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research into its synthesis and modification will likely yield more effective derivatives with enhanced pharmacological profiles.

Future studies should focus on:

- Detailed mechanistic studies to understand how structural changes affect biological activity.

- Clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate?

- Methodology : Multi-step synthesis typically involves controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, ketone oxidation or cyclization reactions may require anhydrous conditions and inert atmospheres to prevent side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR spectroscopy. Post-synthesis purification may involve recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the molecular structure of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., methyl groups at C2 and oxo at C4).

- X-ray crystallography : Refinement using SHELXL (via WinGX interface) to resolve bond lengths, angles, and torsion angles .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHO) and fragmentation patterns .

Q. What are the critical parameters for assessing the stability of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate under varying pH conditions?

- Methodology : Conduct accelerated stability studies using buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV, focusing on hydrolysis of the ester or oxetane ring opening. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters be applied to analyze the oxetane ring conformation in Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate?

- Methodology : Derive puckering coordinates from X-ray crystallographic data using the Cremer-Pople formalism. Calculate the puckering amplitude () and phase angle () to quantify non-planarity. Compare with density functional theory (DFT) simulations (e.g., Gaussian or ORCA) to assess steric effects from the 2,2-dimethyl substituents .

Q. What computational approaches resolve discrepancies between experimental and predicted spectroscopic data for this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method). Compare with experimental C shifts to identify outliers (e.g., deshielding effects from the oxetane ring).

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO or chloroform) on conformational equilibria .

Q. How can researchers refine crystallographic data for Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate when twinning or disorder is present?

- Methodology : Use SHELXL for twin refinement (TWIN/BASF commands) or partition disorder with PART/SUMP restraints. Validate with R and GooF metrics. For severe disorder, consider alternate data collection (e.g., low-temperature synchrotron) .

Q. What strategies are effective in designing bioactivity assays for this compound, given its structural features?

- Methodology : Prioritize targets based on pharmacophore mapping (e.g., oxetane as a bioisostere for carbonyl groups). Test in vitro against enzymes like proteases or kinases. Use molecular docking (AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity quantification .

Data Analysis and Contradictions

Q. How should researchers address conflicting results between X-ray crystallography and solution-state NMR for this compound?

- Analysis : X-ray data reflect solid-state conformations, while NMR captures dynamic equilibria. Perform variable-temperature NMR to detect ring puckering or rotamer interconversion. Compare with solid-state NMR or Raman spectroscopy for intermediate validation .

Q. What statistical methods are recommended for interpreting inconsistent biological activity data across assay platforms?

- Analysis : Apply multivariate analysis (e.g., PCA or hierarchical clustering) to identify assay-specific biases. Validate with orthogonal assays (e.g., cell viability vs. enzymatic inhibition) and use Bland-Altman plots to quantify inter-method variability .

Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.